6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.: 50624-08-3
Cat. No.: VC2443389
Molecular Formula: C12H10O4
Molecular Weight: 218.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50624-08-3 |
|---|---|
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.2 g/mol |
| IUPAC Name | 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C12H10O4/c13-9-5-4-7-6-2-1-3-8(6)12(15)16-11(7)10(9)14/h4-5,13-14H,1-3H2 |
| Standard InChI Key | DFXAPFLDYOBSDI-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3O)O |
| Canonical SMILES | C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3O)O |
Introduction
Chemical Structure and Properties
6,7-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one possesses a complex molecular structure featuring a chromenone core with a fused cyclopentane ring and two hydroxyl groups. According to PubChem data, the compound has several key chemical and physical properties that define its behavior in various contexts .
The molecular formula of the compound is C12H10O4, with a calculated molecular weight of 218.20 g/mol. Its exact mass is 218.05790880 Da. The compound's InChIKey identifier in chemical databases is DFXAPFLDYOBSDI-UHFFFAOYSA-N, providing a unique structural fingerprint for database searches and identification .
Table 1 below summarizes the key physical and chemical properties of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one:
| Property | Value |
|---|---|
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.20 g/mol |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 218.05790880 Da |
The XLogP3-AA value of 1.6 indicates moderate lipophilicity, suggesting a balanced ability to interact with both hydrophilic and hydrophobic environments . This property is often crucial for determining a compound's potential for membrane permeability and bioavailability.
The presence of two hydrogen bond donors (the hydroxyl groups) and four hydrogen bond acceptors provides capacity for the compound to form hydrogen bonds with biological molecules, potentially influencing its biological activities and interactions . The absence of rotatable bonds (rotatable bond count of 0) suggests a rigid structure, which may contribute to specific spatial arrangements important for molecular recognition in biological systems .
Synthesis and Preparation Methods
Studies on related compounds suggest that hydroxylated derivatives of dihydrocyclopenta[c]chromen-4(1H)-one can be prepared through various approaches. One potentially relevant process is biotransformation using filamentous fungi, as demonstrated in research with similar compounds. In one study documented in the search results, 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one was biotransformed into 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one through a process involving Cunninghamella elegans .
Comparative Analysis with Related Compounds
Several compounds structurally related to 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one appear in the search results. These related compounds share the basic dihydrocyclopenta[c]chromen-4(1H)-one scaffold but differ in the position, number, and nature of substituents. Analyzing these relationships provides insights into how structural variations might influence properties and activities.
Table 2 presents a comparative analysis of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and its structural relatives:
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one differs from our target compound by having one fewer hydroxyl group . This structural difference likely results in reduced hydrogen bonding capacity and potentially different biological interactions compared to the dihydroxy compound.
7,9-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is an isomer of our target compound, with the same molecular formula and weight, but with hydroxyl groups at positions 7 and 9 rather than 6 and 7 . This positional isomerism could significantly affect the compound's three-dimensional structure and consequently its interactions with biological targets. Research has shown that this compound can be produced through biotransformation of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one using the fungus Cunninghamella elegans .
9-Methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one represents a more substantially modified version of the scaffold, with methoxy and methyl substituents replacing hydroxyl groups. These modifications would significantly alter the electronic and steric properties of the molecule, potentially leading to different biological activities and physicochemical properties.
The comparison of these structurally related compounds highlights how subtle changes in substitution patterns can influence various aspects of a compound's properties, from basic physicochemical parameters to potential biological activities. Such structure-activity relationships are crucial for understanding how to optimize compounds for specific applications or activities.
Research Findings and Current Studies
Research on the biotransformation of coumarins through filamentous fungi has included studies on structurally similar compounds. In one study highlighted in the search results, researchers investigated the biotransformation of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one using Cunninghamella elegans, which resulted in the production of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one .
This biotransformation process was found to be stereoselective, with a preference for producing the levogyre stereoisomer. The optical rotation measurement of the product ([α]20D = -16°) confirmed this stereoselectivity. The researchers conducted detailed structural analysis using various analytical techniques, including NMR spectroscopy (1H NMR, 13C NMR, HSQC, HMBC) and high-resolution mass spectrometry (HRESIMS), to definitively establish the structure of the biotransformation product .
Table 3 summarizes key spectroscopic data for 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, which may serve as a reference for analyzing our target compound:
While these data specifically pertain to 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, they provide valuable reference information for understanding the spectroscopic characteristics of related dihydroxy derivatives of the dihydrocyclopenta[c]chromen-4(1H)-one scaffold.
The limited information specifically addressing 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one suggests that this compound may represent an area with opportunities for new research and discovery.
Future Research Directions and Prospects
Given the limited specific information available about 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in the search results, there are numerous promising directions for future research on this compound.
One primary area for investigation would be comprehensive biological screening to identify potential pharmacological activities. Based on structural similarities to other chromenones and coumarins, which often exhibit anti-inflammatory, antioxidant, antimicrobial, and other activities, targeted assays for these properties would be logical starting points. Such screening could reveal unique activities associated with the specific substitution pattern in 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
Development of efficient synthetic routes specifically for 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one would facilitate its production for research purposes. While biotransformation approaches have been demonstrated for related compounds, directed chemical synthesis methods might offer advantages in terms of yield and scalability . Investigation of both chemical and enzymatic methods for introducing hydroxyl groups at the specific 6 and 7 positions would be valuable.
Structure-activity relationship (SAR) studies comparing 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with its various structural analogs would provide insights into how the position and nature of substituents influence biological activity. Such studies could guide the design of optimized derivatives with enhanced properties for specific applications.
Molecular modeling and computational studies could predict potential biological targets and interactions, guiding experimental work and suggesting specific pathways or processes where the compound might be active. Docking studies with various enzymes or receptors could identify potential binding interactions that might be exploited for drug development or chemical probe applications.
Finally, investigation of the compound's potential as a starting point for developing chemical probes or therapeutic agents would connect fundamental research to practical applications. If distinctive biological activities are identified, these could be leveraged for developing specialized reagents or potential drug candidates.
The relatively limited research specifically on 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, as suggested by the search results, indicates that this compound represents a relatively unexplored area with significant potential for new discoveries and applications.
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